(5-Cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone
CAS No.: 2034461-40-8
Cat. No.: VC6230090
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034461-40-8 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.289 |
| IUPAC Name | (5-cyclopropyl-1,2-oxazol-3-yl)-(1,3-dihydroisoindol-2-yl)methanone |
| Standard InChI | InChI=1S/C15H14N2O2/c18-15(13-7-14(19-16-13)10-5-6-10)17-8-11-3-1-2-4-12(11)9-17/h1-4,7,10H,5-6,8-9H2 |
| Standard InChI Key | RYOWYORQGIEKON-UHFFFAOYSA-N |
| SMILES | C1CC1C2=CC(=NO2)C(=O)N3CC4=CC=CC=C4C3 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates two distinct heterocyclic systems: a 5-cyclopropylisoxazole and an isoindoline (Figure 1). The isoxazole ring (C₃H₃NO) is a five-membered aromatic system containing oxygen and nitrogen at positions 1 and 2, respectively. Substituents at the 3- and 5-positions influence electronic and steric properties, with the cyclopropyl group at C-5 enhancing ring strain and potential reactivity . The isoindoline moiety (C₈H₉N) is a bicyclic structure resembling indole but saturated at one ring, conferring conformational flexibility and hydrogen-bonding capabilities .
Key structural features:
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Methanone bridge: The ketone group links the isoxazole and isoindoline, enabling planar conjugation and dipole interactions.
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Cyclopropyl substituent: Introduces steric hindrance and modulates electron distribution within the isoxazole ring .
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Isoindoline nitrogen: The secondary amine in isoindoline participates in hydrogen bonding and protonation-dependent solubility .
Comparative analyses with structurally related compounds, such as imidazo[2,1-c] triazol derivatives , suggest that the methanone bridge stabilizes the molecule’s conformation, while the cyclopropyl group may enhance metabolic stability in biological systems .
Synthetic Methodologies and Reaction Pathways
While no direct synthesis of (5-cyclopropylisoxazol-3-yl)(isoindolin-2-yl)methanone has been reported, analogous protocols for isoxazole and isoindoline derivatives provide a framework for its preparation.
Isoxazole Ring Formation
Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes . For 5-cyclopropyl substitution, pre-functionalized cyclopropane-bearing precursors are required. For example, the reaction of cyclopropylacetonitrile with hydroxylamine under acidic conditions generates a nitrile oxide, which undergoes cycloaddition with acetylene derivatives to yield 5-cyclopropylisoxazole .
Isoindoline Synthesis
Isoindolines are commonly prepared through Buchwald–Hartwig amination or reductive cyclization of o-xylylene dibromide with primary amines . A recent patent describes palladium-catalyzed aryl amination for constructing similar bicyclic amines, which could be adapted using o-phthalaldehyde and ammonium acetate as starting materials.
Methanone Bridge Assembly
Coupling the isoxazole and isoindoline subunits requires a Friedel–Crafts acylation or Ullmann-type condensation. For instance, treating 5-cyclopropylisoxazole-3-carboxylic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with isoindoline in the presence of a Lewis acid (e.g., AlCl₃) to form the methanone bridge .
Representative synthetic route:
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Synthesize 5-cyclopropylisoxazole-3-carboxylic acid via cycloaddition.
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Convert to acyl chloride using SOCl₂.
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Couple with isoindoline via Friedel–Crafts acylation in dichloromethane.
Spectroscopic Characterization and Computational Analysis
The compound’s structure can be validated using FT-IR, NMR, and X-ray crystallography, as demonstrated for related heterocycles .
Infrared Spectroscopy
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C=O stretch: A strong absorption band near 1680–1700 cm⁻¹ confirms the methanone group .
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N–H stretch: Bands at 3200–3400 cm⁻¹ indicate the isoindoline secondary amine .
Nuclear Magnetic Resonance
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¹H NMR:
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¹³C NMR:
X-ray Crystallography
Hypothetical crystal packing, inferred from similar structures , would show intermolecular N–H···O hydrogen bonds between the isoindoline amine and isoxazole oxygen, stabilizing a supramolecular chain along the a-axis.
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